molecular formula C7H6N2O B2776776 4-(aminooxy)benzonitrile CAS No. 94831-79-5

4-(aminooxy)benzonitrile

Cat. No.: B2776776
CAS No.: 94831-79-5
M. Wt: 134.138
InChI Key: KJYWSKLWGHSQEP-UHFFFAOYSA-N
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Description

4-Aminooxybenzonitrile is an intermediate for the synthesis of pharmaceuticals . It is often used in the form of flakes in steel drums or cardboard boxes .


Synthesis Analysis

The synthesis of benzonitriles, including 4-Aminooxybenzonitrile, can be achieved through various methods. One such method involves the reaction of an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature between 150°C and 190°C . Another approach is the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride .


Molecular Structure Analysis

The molecular structure of 4-Aminooxybenzonitrile can be studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-Aminooxybenzonitrile .


Chemical Reactions Analysis

Reactive chemicals, like 4-Aminooxybenzonitrile, can release very large and potentially dangerous amounts of energy under certain conditions . The rate at which they progress distinguishes reactive chemicals from routine chemical reactions .


Physical and Chemical Properties Analysis

Physical properties include color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change . The specific physical and chemical properties of 4-Aminooxybenzonitrile were not found in the search results.

Scientific Research Applications

  • Intramolecular Charge Transfer : 4-Aminobenzonitrile facilitates ultrafast radiationless decay from the charge-transfer state to the locally excited state through a planar conical intersection. This process is more efficient in the presence of acetonitrile than in the gas phase, aligning with recent experimental observations (Perveaux et al., 2015).

  • Spectroscopic Studies : The rotational spectrum of 4-aminobenzonitrile in the gas phase has been reported, providing insights into the electronic environment of its nitrogen atoms. This includes studies on nuclear quadrupole coupling constants (Betz et al., 2014).

  • Reversible Thermosalience : Crystals of 4-aminobenzonitrile undergo reversible thermosalient phase changes. Single-crystal diffraction studies at various temperatures have been conducted to understand these structural changes (Alimi et al., 2018).

  • Vibrational Spectroscopy : The vibrational wavenumbers of 4-aminobenzonitrile have been studied using experimental IR and Raman spectra, compared with theoretical values from DFT quantum chemical methods. This aids in understanding the contributions of different molecular modes (Palafox et al., 2006).

  • Surface-Enhanced Raman Scattering : Research has been conducted on the surface-enhanced Raman scattering of 4-aminobenzonitrile, revealing how it adsorbs on silver surfaces via amino and nitrile groups. This has implications for understanding the interactions of aromatic nitriles with metal surfaces (Park et al., 1993).

Safety and Hazards

4-Aminooxybenzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

Properties

IUPAC Name

4-aminooxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-5-6-1-3-7(10-9)4-2-6/h1-4H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYWSKLWGHSQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)ON
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94831-79-5
Record name 4-(aminooxy)benzonitrile
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